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Abstract
Odorine, a natural bis-amide compound isolated from the leaves of Aglaia odorata, has

garnered significant interest in the scientific community for its notable biological activities,

including cancer chemopreventive and anti-inflammatory effects. This technical guide provides

a comprehensive overview of the core structural and stereochemical features of odorine. It

includes a summary of its physicochemical and spectroscopic properties, detailed experimental

protocols for its isolation and synthesis, and an exploration of its potential mechanism of action

through the modulation of key signaling pathways. This document is intended to serve as a

valuable resource for researchers engaged in natural product chemistry, medicinal chemistry,

and drug development.

Chemical Structure and Stereochemistry
Odorine, also known as roxburghiline, is chemically defined as (+)-(E,2S,2'R)-2-methyl-N-[1'-

(1''-oxo-3''-phenylprop-2'-enyl)pyrrolidin-2'-yl]butanamide[1]. Its molecular formula is

C18H24N2O2, with a molecular weight of 300.4 g/mol [2].

The structure of odorine is characterized by a pyrrolidine ring, which is substituted at the 2-

position with a 2-methylbutanamide group and at the 1-position with a cinnamoyl group. The

molecule possesses two chiral centers, located at the C-2 position of the 2-methylbutanamide

moiety and the C-2' position of the pyrrolidine ring.
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The absolute stereochemistry of naturally occurring (+)-odorine has been unequivocally

established as (2S, 2'R) through chemical synthesis from L-proline and X-ray crystallography[1]

[3]. The double bond in the cinnamoyl group exists in the E configuration.

Key Structural Features:

Pyrrolidine Core: A five-membered saturated nitrogen-containing ring.

2-Methylbutanamide Side Chain: An amide linkage at the C-2' position of the pyrrolidine ring.

This side chain contains a chiral center at C-2.

Cinnamoyl Group: An unsaturated acyl group attached to the nitrogen atom of the pyrrolidine

ring.

Stereocenters: Two chiral centers at C-2 and C-2'.

The precise three-dimensional arrangement of these functional groups is crucial for the

biological activity of odorine.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for odorine is presented in the

table below. This information is critical for its identification, characterization, and quantification

in various experimental settings.
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Property Value Reference

Molecular Formula C18H24N2O2 [2]

Molecular Weight 300.4 g/mol [2]

Appearance White solid [3]

Melting Point 476-478 K (203-205 °C) [3]

Specific Rotation [α]D +48°

¹H NMR (CDCl₃, δ ppm)

Data not explicitly found in

search results, but would

include signals for aromatic

protons, vinyl protons, and

aliphatic protons.

¹³C NMR (CDCl₃, δ ppm)

Data not explicitly found in

search results, but would

include signals for carbonyl

carbons, aromatic carbons,

and aliphatic carbons.

IR (KBr, cm⁻¹)

Characteristic absorptions for

N-H, C=O (amide), C=C

(alkene), and aromatic C-H

bonds would be expected.

Mass Spectrometry

Expected molecular ion peak

(M+) at m/z 300.4.

Fragmentation pattern would

show losses of the side chains.

Experimental Protocols
Isolation of Odorine from Aglaia odorata
The following protocol is a generalized procedure for the isolation of odorine from the leaves of

Aglaia odorata, based on common phytochemical extraction and purification techniques.
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Protocol:

Plant Material Collection and Preparation:

Collect fresh leaves of Aglaia odorata.

Air-dry the leaves in the shade and then grind them into a coarse powder.

Extraction:

Macerate the powdered leaves with methanol at room temperature for 72 hours.

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to

obtain a crude methanol extract.

Solvent Partitioning:

Suspend the crude methanol extract in water and partition it successively with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

The chloroform and ethyl acetate fractions are typically enriched with bis-amide

compounds like odorine.

Chromatographic Purification:

Subject the active fraction (e.g., the chloroform or ethyl acetate fraction) to column

chromatography on silica gel.

Elute the column with a gradient of n-hexane and ethyl acetate.

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions

containing the compound of interest.

Final Purification:

Further purify the combined fractions by preparative TLC or high-performance liquid

chromatography (HPLC) to yield pure odorine.
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Recrystallize the purified compound from a suitable solvent system (e.g., chloroform/light

petroleum) to obtain crystalline odorine.

Chemical Synthesis of Odorine
The synthesis of odorine can be achieved starting from L-proline, which allows for the

establishment of the correct stereochemistry at the C-2' position. The following is a

representative synthetic scheme.

Experimental Workflow for the Synthesis of Odorine:

L-Proline N-Cinnamoyl-L-prolineCinnamoylation Activated Intermediate
(e.g., Acid Chloride or Azide)

Activation Curtius Rearrangement Isocyanate Intermediate Addition of
2-methylbutanoyl moiety Odorine

Click to download full resolution via product page

Caption: Synthetic pathway of Odorine from L-proline.

Detailed Protocol:

N-Acylation of L-proline:

React L-proline with cinnamoyl chloride in the presence of a base (e.g., sodium hydroxide)

to yield N-cinnamoyl-L-proline.

Formation of the Acid Azide:

Treat N-cinnamoyl-L-proline with ethyl chloroformate and triethylamine, followed by the

addition of sodium azide to form the corresponding acid azide.

Curtius Rearrangement:

Gently heat the acid azide in an inert solvent (e.g., toluene) to induce a Curtius

rearrangement, which forms an isocyanate intermediate.

Amide Bond Formation:
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React the isocyanate intermediate with a Grignard reagent derived from 2-methylbutanoic

acid or a related derivative to introduce the 2-methylbutanamide side chain.

Purification:

Purify the final product by column chromatography on silica gel to obtain pure odorine.

Biological Activity and Signaling Pathways
Odorine has demonstrated significant potential as a cancer chemopreventive agent, inhibiting

both the initiation and promotion stages of carcinogenesis. Additionally, it exhibits anti-

inflammatory properties by suppressing the production of pro-inflammatory cytokines such as

tumor necrosis factor-alpha (TNF-α).

While the precise molecular targets of odorine are still under investigation, its biological

activities suggest that it may modulate key inflammatory and cell survival signaling pathways.

One of the central pathways in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB)

signaling pathway, which is often activated by TNF-α. It is hypothesized that odorine may exert

its effects by inhibiting the activation of NF-κB.

Hypothesized Signaling Pathway of Odorine's Anti-inflammatory Action:
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Caption: Hypothesized inhibition of the NF-κB pathway by Odorine.
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Conclusion
Odorine is a structurally well-defined natural product with promising therapeutic potential. Its

unique bis-amide structure and defined stereochemistry are key to its biological activity. The

detailed understanding of its chemical properties and the development of robust isolation and

synthetic protocols are essential for its further investigation as a drug lead. Future research

should focus on elucidating the precise molecular mechanisms of action, including the

identification of its direct cellular targets and its effects on various signaling cascades. This will

be crucial for the rational design of more potent and selective analogs for therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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